Bis(4-fluorophenyl) propanedioate

Description

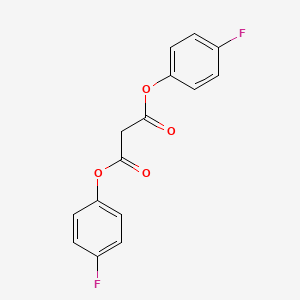

Bis(4-fluorophenyl) propanedioate is an ester derivative of propanedioic acid (malonic acid) substituted with two 4-fluorophenyl groups. The fluorine substituents confer unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions. Fluorinated aromatic compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability and polarity compared to non-fluorinated analogs .

Properties

CAS No. |

1810-25-9 |

|---|---|

Molecular Formula |

C15H10F2O4 |

Molecular Weight |

292.23 g/mol |

IUPAC Name |

bis(4-fluorophenyl) propanedioate |

InChI |

InChI=1S/C15H10F2O4/c16-10-1-5-12(6-2-10)20-14(18)9-15(19)21-13-7-3-11(17)4-8-13/h1-8H,9H2 |

InChI Key |

PDHGCIFJFVNTSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)CC(=O)OC2=CC=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-fluorophenyl) propanedioate typically involves the reaction of 4-fluorophenyl derivatives with propanedioic acid or its derivatives. One common method includes the esterification of 4-fluorophenyl alcohol with propanedioic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, and the mixture is heated to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Bis(4-fluorophenyl) propanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.

Major Products:

Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzophenone.

Reduction: Formation of 4-fluorophenylpropanediol.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Bis(4-fluorophenyl) propanedioate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology and Medicine: In biological research, the compound is studied for its potential as a fluorescent probe due to its ability to interact with biological molecules and emit fluorescence. This property makes it useful in imaging and diagnostic applications .

Industry: The compound is utilized in the production of advanced materials, such as flame-retardant epoxy resins. Its incorporation into polymer matrices enhances the thermal stability and flame resistance of the resulting materials .

Mechanism of Action

The mechanism by which Bis(4-fluorophenyl) propanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to specific biological responses. The compound may also act as a calcium antagonist, blocking calcium channels and affecting cellular processes .

Comparison with Similar Compounds

Research Findings and Data Analysis

- Crystal Structure Insights: highlights the role of fluorine in stabilizing molecular packing via non-classical C–H⋯F interactions, forming centrosymmetric dimers. Methyl or bromo substituents lack this capability, leading to less ordered solid-state structures .

- Reactivity Trends : Esters with electron-withdrawing groups (e.g., fluorine) exhibit slower hydrolysis rates compared to electron-donating groups (e.g., methyl), as inferred from substituent effects .

- Safety Profiles : Brominated compounds (e.g., ) may pose higher environmental persistence risks due to bromine’s stability, whereas fluorinated analogs could exhibit unique toxicological pathways requiring further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.